Brd4-IN-8

BRD4 inhibitor Epigenetic probe Literature validation

Brd4-IN-8 (Example 13b, WO2013097601A1) is a pyrrolopyridinone-based BRD4 inhibitor available for research use. Critically, no peer-reviewed IC50, Kd, or Ki data exists for this compound; all biological activity claims trace solely to the patent specification. Consequently, its only scientifically defensible application is as a synthetic reference standard for analytical method development (LC-MS, HPLC). It is not recommended as a validated BRD4 inhibitor for cell-based assays or mechanistic studies—well-characterized alternatives such as (+)-JQ1 or XY221 should be prioritized for those uses. Procure with the understanding that de novo characterization will be required for any biological application.

Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
Cat. No. B15135783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd4-IN-8
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)C3=CN(C(=O)C4=C3C=CN4)C
InChIInChI=1S/C23H21N3O3/c1-3-24-22(27)15-9-10-20(29-16-7-5-4-6-8-16)18(13-15)19-14-26(2)23(28)21-17(19)11-12-25-21/h4-14,25H,3H2,1-2H3,(H,24,27)
InChIKeyCIFLXEVIBRCRMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brd4-IN-8: BRD4 Inhibitor Procurement and Baseline Characterization


Brd4-IN-8 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader within the BET family [1]. Identified as Example 13b in patent WO2013097601A1, the compound features a pyrrolopyridinone core with the chemical formula C23H21N3O3 (MW: 387.43) [2]. While commercial vendors describe Brd4-IN-8 as an inhibitor of BRD4 activity, the publicly disclosed characterization of this compound is fundamentally incomplete: no peer-reviewed publication reports its quantitative binding affinity (IC50, Kd, or Ki) for any bromodomain target under any assay condition . All available biological activity information traces solely to the patent specification, which has not been independently validated in the primary scientific literature. This evidentiary gap renders any claim of differential potency, selectivity, or pharmacological advantage relative to established comparators unverifiable and scientifically unsupported at the present time.

Why Brd4-IN-8 Cannot Be Substituted by Generic BRD4 Inhibitors Without Evidentiary Basis


The procurement decision for a BRD4 inhibitor hinges on defined, measurable properties—target engagement potency, intra-BET selectivity, cellular efficacy, and, for advanced studies, pharmacokinetic and safety profiles [1]. First-generation pan-BET inhibitors such as (+)-JQ1 (IC50 = 77/33 nM for BRD4 BD1/BD2) and second-generation BD2-selective inhibitors like XY221 (BRD4 BD2 IC50 = 5.8 nM) possess extensive, peer-reviewed, quantitative data across these dimensions, enabling informed selection based on specific experimental requirements [2]. In stark contrast, Brd4-IN-8 lacks any such publicly verifiable quantitative data [3]. Generic substitution with Brd4-IN-8 based solely on its classification as a 'BRD4 inhibitor' is therefore not a scientifically supportable decision; it introduces an unquantifiable and unnecessary risk into the experimental workflow. There exists no evidence to suggest that Brd4-IN-8 offers any functional advantage over well-characterized alternatives, and its use would require de novo characterization that is both resource-intensive and scientifically redundant given the availability of validated probes [4].

Brd4-IN-8: Quantitative Evidence Assessment for Procurement


Primary Literature Documentation: Brd4-IN-8 vs. Standard BRD4 Inhibitors

The most critical differential factor for Brd4-IN-8 is the complete absence of peer-reviewed, quantitative biological data. A comprehensive search of the primary scientific literature (PubMed, Google Scholar, SciFinder) reveals no publication reporting the IC50, Kd, or Ki value of Brd4-IN-8 for BRD4 or any other bromodomain target. This is in direct contrast to established compounds like (+)-JQ1, for which binding affinities have been extensively characterized and validated in multiple independent studies . This evidentiary void means Brd4-IN-8 cannot be positioned within the known potency landscape of BRD4 inhibitors .

BRD4 inhibitor Epigenetic probe Literature validation

Selectivity Profile: Brd4-IN-8 vs. Intra-BET and Extra-BET Bromodomains

A critical differentiator among BRD4 inhibitors is their selectivity profile—both within the BET family (BRD2, BRD3, BRDT) and against non-BET bromodomains. Modern inhibitors like XY221 demonstrate quantifiable BD2 selectivity (e.g., 667-fold over BD1), while (+)-JQ1 acts as a pan-BET inhibitor [1][2]. For Brd4-IN-8, no selectivity data has been published. There is no information regarding its activity against BRD4 BD1 vs. BD2, other BET family members, or any other bromodomain-containing protein. The compound's selectivity is entirely undefined .

BRD4 selectivity BET family Off-target activity

In Vivo and Pharmacokinetic Characterization: Brd4-IN-8 vs. Advanced BRD4 Inhibitors

For users evaluating compounds for translational studies, robust pharmacokinetic (PK) and in vivo efficacy data are essential. Advanced BRD4 inhibitors like XY221 have reported oral bioavailability (F = 13.1%) and favorable metabolic stability (T1/2 > 120 min in human liver microsomes) [1]. (+)-JQ1 has demonstrated efficacy in numerous xenograft models [2]. In contrast, no PK or in vivo efficacy data are available for Brd4-IN-8 [3]. The compound's solubility, metabolic stability, and potential for in vivo use remain completely uncharacterized.

Pharmacokinetics In vivo efficacy Drug development

Recommended Application Scenarios for Brd4-IN-8 Based on Evidence


Synthetic Reference and Method Development

Given the absence of quantitative biological data (Section 3, Evidence Items 1-3), Brd4-IN-8 may only be considered for use as a synthetic reference standard for analytical method development (e.g., LC-MS or HPLC calibration) where its chemical identity is confirmed, but its biological activity is irrelevant. This is the sole scientifically defensible application based on currently available information [1].

Research on Undisclosed or Proprietary Pyrrolopyridinone Analogs

Researchers investigating proprietary or non-public analogs within the pyrrolopyridinone chemical space may find Brd4-IN-8 a relevant synthetic starting point or comparator. This application is predicated on access to the full patent WO2013097601A1 disclosure, which details the synthesis of Example 13b and related compounds. Its use in this context is based on its defined chemical structure and synthetic accessibility, not its unverified biological activity [1].

Negative Control or Counter-Screening Tool (After In-House Validation)

If a user independently determines through rigorous in-house assays that Brd4-IN-8 lacks activity against their target of interest (e.g., a specific bromodomain), it could potentially serve as a structurally related, inactive control compound for specific assay systems. However, this application requires a significant, upfront investment in compound characterization and cannot be recommended based on current public evidence .

Not Recommended for Routine BRD4 Inhibition or Probe Studies

Based on the critical lack of peer-reviewed quantitative data for potency, selectivity, and in vivo behavior (Section 3, Evidence Items 1-3), Brd4-IN-8 is not recommended for any application requiring a validated, functional BRD4 inhibitor, including standard cell-based assays, mechanistic studies, or in vivo efficacy experiments. Scientifically robust alternatives with well-defined profiles (e.g., (+)-JQ1, XY221) should be prioritized [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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